
N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride typically involves the reaction of N-benzyl-2-chloro-N-methyl-ethanamine with a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Reaction of N-benzyl-2-chloro-N-methyl-ethanamine: This intermediate is reacted with a base such as sodium hydroxide or potassium carbonate.
Formation of the diamine: The reaction mixture is then heated to promote the formation of N1-Benzyl-N1-methylethane-1,2-diamine.
Conversion to dihydrochloride: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-Benzyl-N1-methylethane-1,2-diamine oxide, while substitution reactions can produce various substituted derivatives.
科学研究应用
N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N’-Dimethylethylenediamine: This compound has a similar structure but lacks the benzyl group, making it less reactive in certain contexts.
N-Methyl-1,2-benzenediamine dihydrochloride: This compound has a similar diamine structure but with different substituents, leading to different reactivity and applications.
Uniqueness
N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride is unique due to its combination of benzyl and methyl groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
属性
分子式 |
C10H18Cl2N2 |
|---|---|
分子量 |
237.17 g/mol |
IUPAC 名称 |
N'-benzyl-N'-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;;/h2-6H,7-9,11H2,1H3;2*1H |
InChI 键 |
ARVAJXRJADAQOW-UHFFFAOYSA-N |
规范 SMILES |
CN(CCN)CC1=CC=CC=C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


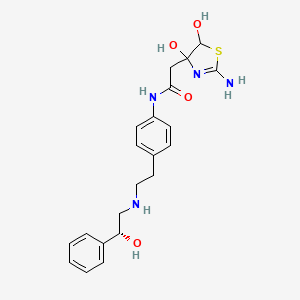
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
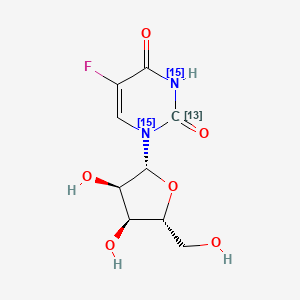
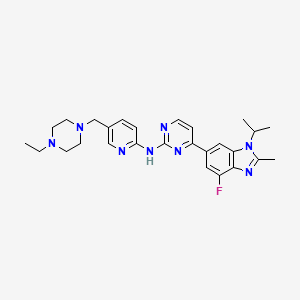
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)

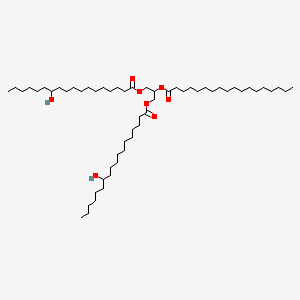
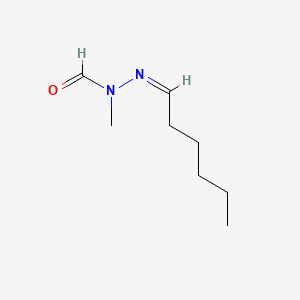
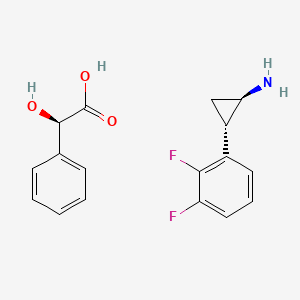
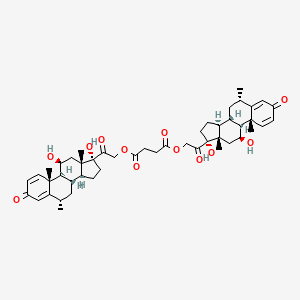
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
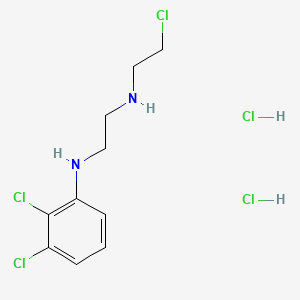
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
